molecular formula C15H14N6O3 B292458 ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B292458
M. Wt: 326.31 g/mol
InChI Key: VBSPLHXDHJLGOT-KYTQVARMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound is a pyrazolopyrimidine derivative that has shown promising results in scientific research studies.

Mechanism of Action

The mechanism of action of ethyl (ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Ethyl (ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl (ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is its wide range of biological activities. This compound has been found to exhibit anti-inflammatory, anti-tumor, anti-microbial, and anti-viral properties, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on ethyl (ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate. One area of interest is the development of new synthetic methods for this compound that can improve its yield and purity. Another area of interest is the study of its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.

Synthesis Methods

The synthesis of ethyl (ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate involves the reaction of pyrazolone, hydrazine hydrate, and ethyl acetoacetate in the presence of acetic acid. The reaction proceeds at room temperature and yields the desired compound in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Ethyl (ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its potential applications in various fields of science. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-microbial, and anti-viral properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C15H14N6O3

Molecular Weight

326.31 g/mol

IUPAC Name

ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H14N6O3/c1-2-24-15(23)10-8-17-13-11(14(22)20-21(13)12(10)16)19-18-9-6-4-3-5-7-9/h3-8,16,18H,2H2,1H3,(H,20,22)/b16-12?,19-11+

InChI Key

VBSPLHXDHJLGOT-KYTQVARMSA-N

Isomeric SMILES

CCOC(=O)C1=CN=C2/C(=N\NC3=CC=CC=C3)/C(=O)NN2C1=N

SMILES

CCOC(=O)C1=CN=C2C(=NNC3=CC=CC=C3)C(=O)NN2C1=N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=NNC3=CC=CC=C3)C(=O)NN2C1=N

Origin of Product

United States

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